REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[C:11](=[O:12])[CH2:10][CH2:9][N:8]=[C:7]([C:13]3[C:18]([F:19])=[CH:17][CH:16]=[CH:15][C:14]=3[F:20])[C:6]=2[CH:21]=1.CO[CH:24](OC)[N:25]([CH3:27])[CH3:26]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[C:11](=[O:12])[C:10](=[CH:24][N:25]([CH3:27])[CH3:26])[CH2:9][N:8]=[C:7]([C:13]3[C:18]([F:19])=[CH:17][CH:16]=[CH:15][C:14]=3[F:20])[C:6]=2[CH:21]=1
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Name
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Quantity
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4.2 g
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Type
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reactant
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Smiles
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ClC=1C=CC2=C(C(=NCCC2=O)C2=C(C=CC=C2F)F)C1
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
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Quantity
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19 mL
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Type
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reactant
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Smiles
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COC(N(C)C)OC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solution was evaporated in vacuo
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Type
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CUSTOM
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Details
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the resulting residue was purified by column chromatography (silica gel, 0 to 75% EtOAc/hexanes)
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Type
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CUSTOM
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Details
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to afford 5aa (2.6 g, 78%) as a pale brown solid MS m/z=361 (M+H)
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Name
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Type
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|
Smiles
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ClC=1C=CC2=C(C(=NCC(C2=O)=CN(C)C)C2=C(C=CC=C2F)F)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |